6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide
Description
6-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide is a heterocyclic compound featuring a pyrrolo[3,4-b]pyrazine core fused with a diketone system (5,7-dioxo) and a hexanamide chain terminating in a thiazol-2-yl group. The pyrrolo-pyrazine moiety is notable for its planar geometry and hydrogen-bonding capabilities, while the thiazole group may enhance bioavailability and target binding through sulfur-mediated interactions .
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1,3-thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C15H15N5O3S/c21-10(19-15-18-7-9-24-15)4-2-1-3-8-20-13(22)11-12(14(20)23)17-6-5-16-11/h5-7,9H,1-4,8H2,(H,18,19,21) |
InChI Key |
BTOHXQZEVHUBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-b]pyrazine core, followed by the introduction of the thiazol-2-yl group and the hexanamide chain. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for maximum yield and purity, with careful monitoring of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Pyrrolo[3,4-b]pyrazine Derivatives
Compounds sharing the pyrrolo[3,4-b]pyrazine core but differing in substituents provide insights into structure-activity relationships:
Key Findings :
- The thiazol-2-yl group in the target compound may confer stronger metal-binding affinity compared to chloropyridinyl or methylpiperazine substituents, influencing selectivity for metalloenzyme targets .
Thiazole-Containing Analogs
Thiazole rings are common in bioactive compounds due to their metabolic stability and electronic properties:
Key Findings :
- Fluorinated thiazole derivatives (e.g., benzo[d]thiazole) exhibit increased stability but reduced solubility, highlighting a trade-off in the target compound’s design .
Fused Heterocyclic Systems
Compounds with fused heterocycles demonstrate varied pharmacological profiles based on ring arrangement:
Key Findings :
- The target’s pyrrolo-pyrazine core is less sterically hindered than pyrrolo-thiazolo-pyrimidine systems, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .
- Methoxy groups in fused systems (e.g., 4-methoxyphenyl) can improve solubility but may reduce membrane permeability .
Pyrazolo-Pyrimidine Analogues
Pyrazolo-pyrimidines are established kinase inhibitors, offering a benchmark for comparison:
Key Findings :
Biological Activity
6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolopyrazine family, which is recognized for diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H13N3O4
- Molar Mass : 263.25 g/mol
- CAS Number : 1351393-93-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Research indicates that derivatives of pyrrolopyrazines can inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular processes such as growth and differentiation.
- Enzyme Interaction : The compound may interact with enzymes critical for purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is vital for nucleotide synthesis in cancer cells .
- Cell Signaling Modulation : It has been observed that this compound affects pathways related to fibroblast growth factor receptors (FGFR), impacting cell proliferation and survival.
Biological Activity Overview
The biological activities of 6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide have been evaluated through various assays:
Case Studies and Research Findings
-
Antitumor Efficacy :
A study focused on the antitumor effects of pyrrolopyrazine derivatives revealed that compounds similar to 6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide showed potent inhibitory effects on tumor cell proliferation. Specifically, the compound was tested against human tumor cell lines expressing folate receptors and demonstrated significant cytotoxicity through selective transport mechanisms . -
Urease Inhibition :
Another investigation highlighted the compound's ability to inhibit urease activity more effectively than traditional inhibitors. This property suggests potential applications in treating conditions like urease-related infections or disorders . -
Antimicrobial Properties :
Compounds derived from the thiazole and pyrrolopyrazine scaffolds exhibited varying degrees of antimicrobial activity. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed promising results against bacterial strains, indicating that structural modifications could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
